molecular formula C10H12N2O B2632702 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide CAS No. 70746-04-2

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide

Cat. No.: B2632702
CAS No.: 70746-04-2
M. Wt: 176.219
InChI Key: NCOFBBARJYKKNL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds that exhibit potent biological activities against numerous pathogens and neurodegenerative disorders .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide primarily targets the central nervous system, specifically interacting with dopamine receptors. These receptors play a crucial role in regulating mood, cognition, and motor functions. By binding to these receptors, this compound can modulate neurotransmitter release and neuronal activity, which is essential for its therapeutic effects .

Mode of Action

This compound interacts with dopamine receptors by mimicking the structure of natural neurotransmitters. This interaction leads to the activation or inhibition of these receptors, depending on the specific subtype targeted. As a result, this compound can either enhance or suppress dopamine signaling, leading to changes in neuronal excitability and neurotransmitter release .

Biochemical Pathways

The action of this compound affects several biochemical pathways, including the dopaminergic and serotonergic pathways. By modulating dopamine receptor activity, this compound influences downstream signaling cascades such as the cAMP pathway and the phosphatidylinositol pathway. These pathways are involved in various cellular processes, including gene expression, synaptic plasticity, and neuronal survival .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, this compound is rapidly absorbed into the bloodstream and distributed throughout the body, including the brain. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. These pharmacokinetic properties influence the bioavailability and duration of action of this compound .

Result of Action

At the molecular level, this compound’s action results in altered neurotransmitter levels and receptor activity. This leads to changes in synaptic transmission and neuronal communication. At the cellular level, these effects can enhance or inhibit neuronal excitability, depending on the specific receptors and pathways involved. Consequently, this compound can influence mood, cognition, and motor functions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability and solubility, while high temperatures may lead to degradation. Additionally, interactions with other medications or dietary components can alter the pharmacokinetics and pharmacodynamics of this compound, impacting its overall efficacy .

: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.

Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOFBBARJYKKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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